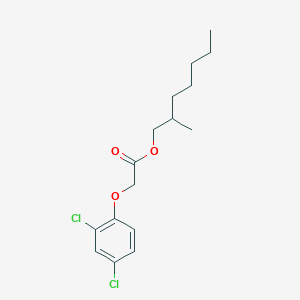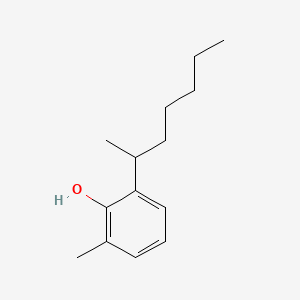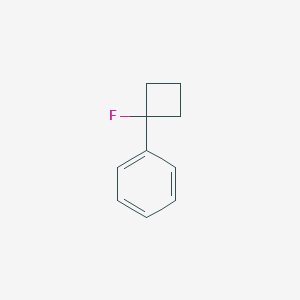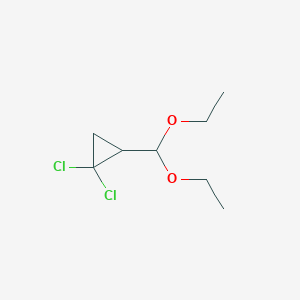
1,1-Dichloro-2-(diethoxymethyl)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichloro-2-(diethoxymethyl)cyclopropane is an organic compound characterized by a cyclopropane ring substituted with two chlorine atoms and a diethoxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dichloro-2-(diethoxymethyl)cyclopropane typically involves the reaction of an alkene with a halogenated carbene. One common method is the reaction of dichlorocarbene with an appropriate alkene under controlled conditions. Dichlorocarbene can be generated in situ from chloroform and a strong base such as potassium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Dichloro-2-(diethoxymethyl)cyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The cyclopropane ring can participate in addition reactions with various reagents.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups replacing the chlorine atoms, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other derivatives .
Aplicaciones Científicas De Investigación
1,1-Dichloro-2-(diethoxymethyl)cyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex cyclopropane derivatives.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1-Dichloro-2-(diethoxymethyl)cyclopropane involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. The presence of the diethoxymethyl group can influence its reactivity and interaction with different pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
1,2-Dichlorocyclopropane: Similar in structure but with different substitution patterns.
1,1-Dichloro-2-methylcyclopropane: Another dichlorinated cyclopropane with a methyl group instead of a diethoxymethyl group.
1,1-Dibromo-2-(diethoxymethyl)cyclopropane: A brominated analog with similar reactivity but different halogen atoms
Uniqueness: 1,1-Dichloro-2-(diethoxymethyl)cyclopropane is unique due to the presence of the diethoxymethyl group, which can significantly influence its chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Propiedades
Número CAS |
41862-77-5 |
|---|---|
Fórmula molecular |
C8H14Cl2O2 |
Peso molecular |
213.10 g/mol |
Nombre IUPAC |
1,1-dichloro-2-(diethoxymethyl)cyclopropane |
InChI |
InChI=1S/C8H14Cl2O2/c1-3-11-7(12-4-2)6-5-8(6,9)10/h6-7H,3-5H2,1-2H3 |
Clave InChI |
UTPGDLPPKWPNBU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C1CC1(Cl)Cl)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Chlorophenoxy)-3-[(2-hydroxyethyl)amino]propan-2-OL](/img/structure/B14651364.png)

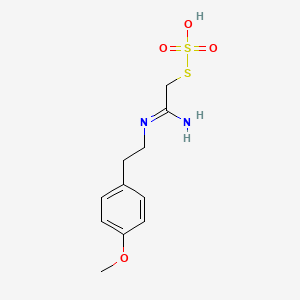
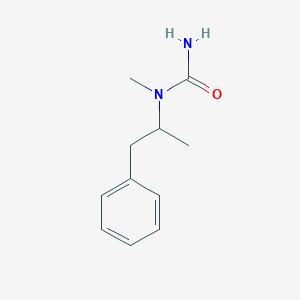
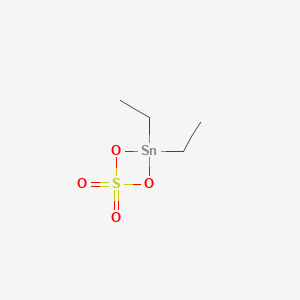
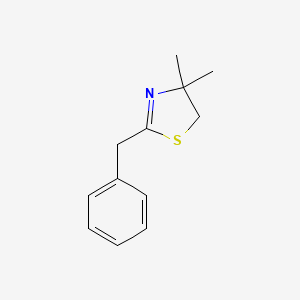
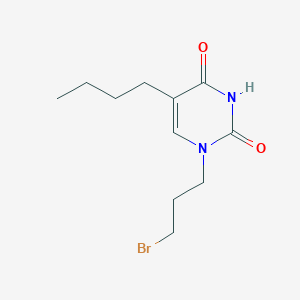
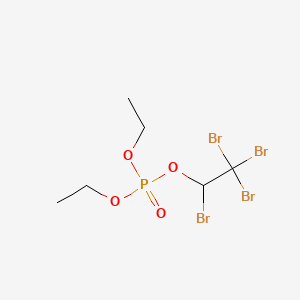
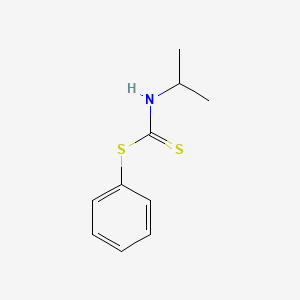
![Zinc, bromo[2-(diethylamino)-2-oxoethyl]-](/img/structure/B14651422.png)
![1H,3H,4H,6H-3a,6a-Methanothieno[3,4-c]furan](/img/structure/B14651430.png)
